solubility of [(4-Nitrophenyl)sulfonyl]acetic acid in water vs organic solvents
solubility of [(4-Nitrophenyl)sulfonyl]acetic acid in water vs organic solvents
Technical Guide: Solubility Profiling of [(4-Nitrophenyl)sulfonyl]acetic Acid
Executive Summary
[(4-Nitrophenyl)sulfonyl]acetic acid (CAS 5466-88-6) represents a specific class of arylsulfonyl carboxylic acids used as intermediates in the synthesis of bioactive sulfones and agrochemicals. Its solubility behavior is dominated by two competing structural motifs: the highly polar, ionizable carboxylic acid tail and the electron-deficient, lipophilic nitrophenyl sulfone core.
This guide provides a mechanistic analysis of its solubility landscape, distinguishing between aqueous pH-dependent behavior and organic solvent compatibility. It serves as a foundational reference for researchers optimizing reaction conditions, purification (recrystallization) protocols, or formulation vehicles.
Physicochemical Profile & Mechanistic Basis
To predict and manipulate solubility, one must understand the molecular forces at play. This molecule is not merely a passive solute; it is a "push-pull" system where the electron-withdrawing nitro group and sulfone bridge significantly increase the acidity of the carboxylic tail compared to simple alkanoic acids.
Structural Determinants
| Property | Estimated Value | Mechanistic Impact on Solubility |
| pKa (COOH) | ~2.4 – 2.8 | High Acidity: The sulfone ( |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate Lipophilicity: While the phenyl ring is lipophilic, the two polar groups ( |
| H-Bond Donors | 1 (COOH) | Facilitates dimerization in non-polar solvents and strong solvation in alcohols. |
| H-Bond Acceptors | 5 ( | Excellent solubility in polar aprotic solvents (DMSO, DMF) which solvate the electron-deficient core. |
Solubility Landscape: Water vs. Organic Solvents
The solubility of [(4-Nitrophenyl)sulfonyl]acetic acid is strictly bimodal in water (pH-dependent) and follows a "like-dissolves-like" polarity gradient in organics.
Aqueous Solubility (The pH Switch)
In water, the compound behaves as a weak acid. Its solubility is governed by the Henderson-Hasselbalch equation.
-
pH < 2.0 (Protonated Form): The molecule exists as the free acid (
). Solubility is low (< 1 mg/mL estimated) due to the high lattice energy of the crystalline solid, driven by intermolecular hydrogen bonding and -stacking of the nitrophenyl rings. -
pH > 5.0 (Ionized Form): The molecule exists as the carboxylate salt (
). Solubility increases dramatically (> 50 mg/mL) as the hydration energy of the anion overcomes the crystal lattice energy.
Organic Solvent Compatibility
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | The sulfone and nitro groups are highly polarizable. These solvents disrupt lattice forces effectively without relying on H-bonding. |
| Polar Protic | Methanol, Ethanol | Good (High Temp) | Ideal for recrystallization . The compound is moderately soluble at RT but highly soluble at boiling points due to H-bonding interactions with the COOH group. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvents for extraction from acidified aqueous layers. Acetone dissolves the free acid well; Ethyl Acetate is standard for liquid-liquid extraction. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low/Moderate | Soluble enough for extraction but poor for storage/formulation. |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble | The high polarity of the sulfone and nitro groups creates an "oil and water" effect with aliphatic hydrocarbons. |
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this for precise solubility numbers in specific solvents.
-
Preparation: Weigh ~50 mg of [(4-Nitrophenyl)sulfonyl]acetic acid into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water pH 2.0, Ethanol, Toluene).
-
Equilibration: Cap tightly. Agitate at 25°C for 24 hours using a shaker or magnetic stir bar (ensure excess solid remains; if clear, add more solid).
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).
-
Validation Check: Measure the pH of the aqueous supernatant at the end. If the pH shifted significantly, the solubility value corresponds to the final pH, not the initial.
-
Protocol B: pH-Solubility Profile (Potentiometric Titration)
Use this to determine the intrinsic solubility (
-
Dissolution: Dissolve ~10 mg of compound in 0.5 mL DMSO (stock solution).
-
Titration: Add stock to 20 mL of 0.15 M KCl (aq). Adjust pH to 1.5 using 1 M HCl (precipitate should form).
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Measurement: Titrate with 0.1 M KOH while monitoring turbidity (via dip-probe) or UV absorbance.
-
Analysis: Plot Solubility vs. pH. The inflection point indicates the pKa.
Visualization of Solubility Dynamics
The following diagrams illustrate the decision logic for solvent selection and the chemical equilibrium governing aqueous solubility.
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent based on the process stage (Reaction, Extraction, or Purification).
Figure 2: Aqueous Ionization Equilibrium
Caption: The reversible pH-dependent solubility switch. At low pH, the compound precipitates; at high pH, it dissolves.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
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Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012.
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (Standard reference for pKa and solvent effects on carboxylic acids).
